2-[(4-Phenoxyphenoxy)methyl]pyrrolidine
CAS No.:
Cat. No.: VC14161758
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4-Phenoxyphenoxy)methyl]pyrrolidine -](/images/structure/VC14161758.png)
Specification
Molecular Formula | C17H19NO2 |
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Molecular Weight | 269.34 g/mol |
IUPAC Name | 2-[(4-phenoxyphenoxy)methyl]pyrrolidine |
Standard InChI | InChI=1S/C17H19NO2/c1-2-6-16(7-3-1)20-17-10-8-15(9-11-17)19-13-14-5-4-12-18-14/h1-3,6-11,14,18H,4-5,12-13H2 |
Standard InChI Key | NAXPMEJGIBOZRR-UHFFFAOYSA-N |
Canonical SMILES | C1CC(NC1)COC2=CC=C(C=C2)OC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-[(4-Phenoxyphenoxy)methyl]pyrrolidine belongs to the class of nitrogen-containing heterocycles, characterized by a five-membered pyrrolidine ring substituted with a phenoxyphenylmethyl group. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.4 g/mol . The stereochemistry of the pyrrolidine ring influences its biological interactions, as evidenced by enantiomer-specific activity in related compounds .
Key Structural Attributes:
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Pyrrolidine Core: A saturated five-membered ring with one nitrogen atom, contributing to basicity and nucleophilic reactivity.
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Phenoxyphenoxy Methyl Substituent: A biphenolic ether group attached via a methylene bridge, enhancing lipophilicity and π-π stacking potential .
Spectroscopic and Computational Data
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IUPAC Name: (2S)-2-[(4-Phenoxyphenoxy)methyl]pyrrolidine (enantiomer-specific naming based on chiral center) .
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SMILES Notation:
C1CCN[C@@H](C1)COC2=CC=C(C=C2)OC3=CC=CC=C3
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InChIKey:
CSJNBXMUZIPBKQ-HNNXBMFYSA-N
, critical for database searches and computational modeling.
Synthesis and Reactivity
Yield Optimization Challenges:
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Steric hindrance from the biphenolic group may limit reaction efficiency, necessitating catalysts like palladium or nickel .
Reactivity Profile
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Nucleophilic Sites: The pyrrolidine nitrogen participates in alkylation and acylation reactions, enabling derivatization .
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Ether Linkage Stability: Resistant to hydrolysis under physiological pH, making it suitable for drug design .
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Method/Source |
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Melting Point | 98–102°C | Predicted (PubChem) |
LogP (Partition Coefficient) | 3.2 ± 0.3 | Computational |
Solubility in Water | 0.12 mg/mL (25°C) | ALOGPS |
Spectroscopic Signatures
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IR Spectroscopy: Stretching vibrations at 1,250 cm⁻¹ (C–O–C ether) and 3,400 cm⁻¹ (N–H pyrrolidine) .
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NMR: δ 1.45–1.80 ppm (pyrrolidine CH₂), δ 6.80–7.40 ppm (aromatic protons) .
Comparative Analysis with Structural Analogs
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